Cas no 1955474-01-7 ((2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride)
(2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride
- (2S)-3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid;hydrochloride
- (2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride
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- MDL: MFCD29991840
- Inchi: 1S/C7H12F3NO2.ClH/c1-4(2)5(6(12)13)11-3-7(8,9)10;/h4-5,11H,3H2,1-2H3,(H,12,13);1H/t5-;/m0./s1
- InChI Key: JTKJLQBCWRHTCM-JEDNCBNOSA-N
- SMILES: Cl.FC(CN[C@H](C(=O)O)C(C)C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 179
- Topological Polar Surface Area: 49.3
(2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-298534-0.05g |
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
1955474-01-7 | 95.0% | 0.05g |
$256.0 | 2025-03-19 | |
| Enamine | EN300-298534-0.1g |
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
1955474-01-7 | 95.0% | 0.1g |
$383.0 | 2025-03-19 | |
| Enamine | EN300-298534-0.25g |
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
1955474-01-7 | 95.0% | 0.25g |
$546.0 | 2025-03-19 | |
| Enamine | EN300-298534-0.5g |
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
1955474-01-7 | 95.0% | 0.5g |
$858.0 | 2025-03-19 | |
| Enamine | EN300-298534-1.0g |
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
1955474-01-7 | 95.0% | 1.0g |
$1100.0 | 2025-03-19 | |
| Enamine | EN300-298534-2.5g |
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
1955474-01-7 | 95.0% | 2.5g |
$2155.0 | 2025-03-19 | |
| Enamine | EN300-298534-5.0g |
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
1955474-01-7 | 95.0% | 5.0g |
$3189.0 | 2025-03-19 | |
| Enamine | EN300-298534-10.0g |
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
1955474-01-7 | 95.0% | 10.0g |
$4729.0 | 2025-03-19 | |
| Ambeed | A862480-1g |
(2S)-3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
1955474-01-7 | 95% | 1g |
$723.0 | 2024-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00852281-1g |
(2S)-3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
1955474-01-7 | 95% | 1g |
¥5414.0 | 2023-02-28 |
(2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride Suppliers
(2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride
Compound CAS No 1955474-01-7: (2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride
The compound with CAS No 1955474-01-7, known as (2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for various applications in drug discovery and development.
Structure and Properties: The molecule features a chiral center at the second carbon atom, designated as the (S) configuration. This stereochemistry is crucial for its biological activity, as it determines the molecule's interaction with target proteins and enzymes. The presence of a trifluoroethyl group introduces significant electron-withdrawing effects, enhancing the compound's stability and bioavailability. Additionally, the hydrochloride salt form ensures optimal solubility in aqueous solutions, which is essential for pharmacological studies.
Synthesis and Characterization: Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving asymmetric catalysis and fluorination techniques. Researchers have employed methodologies such as organocatalytic asymmetric induction to achieve high enantiomeric excess, ensuring the production of the desired (S)-enantiomer. Spectroscopic techniques like NMR and mass spectrometry have been instrumental in confirming the compound's structure and purity.
Biological Activity: Studies conducted on this compound have revealed its potential as a modulator of key biological pathways. For instance, research published in 2023 demonstrated its ability to inhibit certain kinases involved in inflammatory processes, suggesting its potential application in anti-inflammatory therapies. Furthermore, preclinical trials have indicated that this compound exhibits favorable pharmacokinetic profiles, including good absorption and minimal toxicity.
Applications in Drug Development: The unique combination of stereochemistry and functional groups in (2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride makes it an attractive candidate for drug development programs targeting various therapeutic areas. Its ability to modulate protein-protein interactions has led to its exploration as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Recent Research Highlights: In a groundbreaking study published earlier this year, scientists reported the use of this compound as a lead molecule in designing novel inhibitors for a specific G-protein coupled receptor (GPCR). The study highlighted its role in modulating receptor activity without inducing adverse side effects, paving the way for further exploration in clinical settings.
Conclusion: (2S)-3-methyl-2-(2,2,2-trifluoroethyl)aminobutanoic acid hydrochloride, with CAS No 1955474-01-7, stands as a testament to the advancements in modern organic chemistry and pharmacology. Its unique properties and promising biological activity continue to drive research efforts aimed at harnessing its potential for therapeutic applications.
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